CALCIUML-METHYLFOLATE
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Overview
Description
Calcium L-methylfolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is the calcium salt of L-5-methyltetrahydrofolic acid and is used as a source of folate in dietary supplements, foods for special dietary uses, and other foods . This compound is essential for DNA synthesis, repair, and methylation, making it crucial for cell division and growth .
Preparation Methods
Calcium L-methylfolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form L-5-methyltetrahydrofolate as its calcium salt . An improved method involves the reduction of folic acid using potassium borohydride catalyzed by lead nitrate, yielding 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate . Industrial production methods ensure the product meets specific purity and quality standards, making it suitable for use in various applications .
Chemical Reactions Analysis
Calcium L-methylfolate undergoes several types of chemical reactions, including:
Reduction: The reduction of folic acid to tetrahydrofolic acid is a key step in its synthesis.
Methylation: This step involves the addition of a methyl group to tetrahydrofolic acid to form L-5-methyltetrahydrofolate.
Diastereoselective Crystallization: This process ensures the formation of the desired diastereomer of L-5-methyltetrahydrofolate.
Common reagents used in these reactions include potassium borohydride, lead nitrate, and various solvents and catalysts . The major products formed from these reactions are 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .
Scientific Research Applications
Calcium L-methylfolate has a wide range of scientific research applications:
Mechanism of Action
Calcium L-methylfolate exerts its effects by acting as a methyl donor in the methylation of homocysteine to form methionine and tetrahydrofolate . This reaction is catalyzed by methionine synthase, a vitamin B12-dependent enzyme . The resulting tetrahydrofolate is then used in the synthesis of thymidine, purines, and methionine, which are essential for DNA and RNA synthesis . This compound is also involved in the regulation of homocysteine levels, which is crucial for cardiovascular health .
Comparison with Similar Compounds
Calcium L-methylfolate is often compared with other forms of folate, such as folic acid and other methylfolate derivatives. Some similar compounds include:
Folic Acid: A synthetic form of folate that must undergo enzymatic reduction to become biologically active.
L-5-Methyltetrahydrofolate: The active form of folate used at the cellular level for DNA reproduction and regulation of homocysteine.
D-5-Methyltetrahydrofolate: A stereoisomer of L-5-methyltetrahydrofolate that is less biologically active.
Calcium L-methylfolate is unique in its high bioavailability and stability, making it a preferred choice for dietary supplements and medical applications .
Properties
CAS No. |
129025-21-4 |
---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
0 |
Origin of Product |
United States |
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